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molecular formula C12H9BrFNO B2400552 (6-Bromopyridin-2-yl)(4-fluorophenyl)methanol CAS No. 875562-77-9

(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol

Cat. No. B2400552
M. Wt: 282.112
InChI Key: KXHHKCIDXOZCLO-UHFFFAOYSA-N
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Patent
US07569589B2

Procedure details

To a mixture of the 6-Bromo-2-pyridine carboxaldehyde (6.12 g, 32.90 mmol) in anhydrous THF (150 mL) @ −78° C. under N2 was added 4-fluorophenylmagnesium bromide (2M in diethyl ether, 17.27 mL) dropwise. The reaction was warmed to 0° C. and stirred for 1.5 hr. The reaction was quenched with saturated aqueous NH4Cl. The combined organics were dried (anhd. Na2SO4), filtered, and concentrated to give (6-bromopyridin-2-yl)(4-fluorophenyl)methanol. 1H NMR (500 MHz, CDCl3) δ 7.50 (t, 1H, J=7.7), 7.40 (d, 1H, J=7.8), 7.38-7.32 (m, 2H), 7.10 (d, 1H, J=7.6), 7.03 (t, 2H, J=8.7), 5.73 (d, 1H, J=4.2), 4.43 (d, 1H, J=4.4), LRMS m/z (M+H) Calcd.: 282.0, found: 282.0.
Quantity
6.12 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.27 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH:8]=[O:9])[CH:5]=[CH:4][CH:3]=1.[F:10][C:11]1[CH:16]=[CH:15][C:14]([Mg]Br)=[CH:13][CH:12]=1>C1COCC1>[Br:1][C:2]1[N:7]=[C:6]([CH:8]([C:14]2[CH:15]=[CH:16][C:11]([F:10])=[CH:12][CH:13]=2)[OH:9])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
6.12 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
17.27 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
@ −78° C. under N2
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous NH4Cl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (anhd. Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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